Isoquinolin-8-yl 3-hydroxybenzoate
Overview
Description
Scientific Research Applications
Alkaloid Synthesis and Biological Activities
Isoquinoline alkaloids, structurally similar to isoquinolin-8-yl 3-hydroxybenzoate, have been isolated from natural sources like Menispermum dauricum. These compounds, including 7-hydroxy-6-methoxy-1(2H)-isoquinolinone and others, demonstrate the diverse biological activities inherent to isoquinoline derivatives, showcasing their potential in pharmacological applications (Xiaoqi Zhang et al., 2004).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, which share a similar molecular scaffold with isoquinolin-8-yl 3-hydroxybenzoate, have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds, such as (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, demonstrate the potential of isoquinoline derivatives in industrial applications, particularly in protecting metals from corrosive environments (M. Rbaa et al., 2019).
Antitumor Properties
Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have been synthesized and evaluated for their antitumor properties. This research underlines the importance of isoquinoline derivatives in the development of new chemotherapeutic agents, with some compounds showing satisfactory activity against human tumor cell lines such as HepG2 and MCF-7 (M. Mahmoud et al., 2018).
Adenosine Receptor Antagonists
Research into thiazole and thiadiazole analogues, including those derived from isoquinoline structures, has led to the development of novel adenosine receptor antagonists. These compounds have shown micromolar affinities at adenosine receptors, indicating potential applications in the treatment of various cardiovascular and neurological disorders (J. V. van Muijlwijk-Koezen et al., 2001).
Future Directions
Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety, such as Isoquinolin-8-yl 3-hydroxybenzoate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on the synthesis of isoquinolin-8-yl 3-hydroxybenzoate derivatives and their potential applications .
properties
IUPAC Name |
isoquinolin-8-yl 3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-13-5-1-4-12(9-13)16(19)20-15-6-2-3-11-7-8-17-10-14(11)15/h1-10,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQSLCTXCQUZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-8-yl 3-hydroxybenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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